Pvp-VA
Description
Structure
2D Structure
Properties
IUPAC Name |
ethenyl acetate;1-ethenylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO.C4H6O2/c1-2-7-5-3-4-6(7)8;1-3-6-4(2)5/h2H,1,3-5H2;3H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYUWIEKAVLOHSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC=C.C=CN1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
733045-73-3, 25086-89-9, 116219-49-9 | |
| Record name | Acetic acid ethenyl ester, polymer with 1-ethenyl-2-pyrrolidinone, diblock | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=733045-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vinyl acetate-vinylpyrrolidone copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25086-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid ethenyl ester, polymer with 1-ethenyl-2-pyrrolidinone, block | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116219-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25086-89-9 | |
| Record name | PVP/VA Copolymer | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114026 | |
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| Record name | PVP/VA Copolymer | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114025 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | PVP/VA Copolymer | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114024 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | PVP/VA Copolymer | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114023 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid ethenyl ester, polymer with 1-ethenyl-2-pyrrolidinone | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Acetic acid ethenyl ester, polymer with 1-ethenyl-2-pyrrolidinone | |
| Source | European Chemicals Agency (ECHA) | |
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Synthesis and Polymerization Methodologies for Pvp Va Copolymers
Free-Radical Polymerization Techniques and Optimization for PVP-VA Production
This compound copolymers are typically produced through the free-radical polymerization of N-vinylpyrrolidone and vinyl acetate (B1210297) monomers. This process is commonly carried out in organic solvents such as ethanol, isopropanol, or, in some cases, water. wikidata.orgfishersci.fiatamankimya.comwikipedia.orgnih.gov
Key Aspects of the Polymerization Process:
Initiators: Free-radical initiators, including azo compounds like 2,2-azobisisobutyronitrile (AIBN) or various peroxide compounds such as t-Butylperoxypivalate, are employed to catalyze the polymerization. wikidata.orgfishersci.fiatamankimya.comwikipedia.orgnih.gov
Process Control: The synthesis is often conducted as a continuous and temperature-controlled process. atamankimya.com Optimization involves careful management of reaction temperature, initiator concentration, and chain transfer agents. This meticulous control is crucial for achieving high molecular weight copolymers and inhibiting the undesirable auto-polymerization of vinyl acetate, particularly in aqueous systems. nih.gov
Molecular Weight (K-value) Control: The K-value, an indicator of the polymer's molecular weight, can be influenced by adjusting the temperature and initiator concentration. Generally, higher temperatures and increased initiator concentrations lead to lower K-values. wikipedia.org Advanced initiator systems, such as t-Butylperoxypivalate, have been developed to enable the production of this compound with a broad range of K-values (molecular weights) using a single initiator system, often at less extreme temperatures and pressures compared to older methods. wikipedia.orgnih.gov
Solvent Selection: The choice of solvent plays a significant role in the polymerization outcome. Isopropyl alcohol is often preferred for synthesizing this compound with lower K-values, while water can serve as the sole solvent for high K-value products. Mixtures of water and isopropyl or sec-butyl alcohol are also frequently utilized. wikipedia.orgnih.gov
Post-Polymerization Processing: After the polymerization reaction is complete, the solvent, particularly the alcohol, is typically removed, often through distillation. For ease of handling and further processing, it is frequently preferred to recover the product as an aqueous solution, usually with a solids content between approximately 20 wt% and 60 wt%. wikipedia.orgnih.gov
Influence of Monomer Ratio (Vinylpyrrolidone to Vinyl Acetate) on Copolymerization Outcomes
This compound copolymers are available in various ratios of vinylpyrrolidone (VP) to vinyl acetate (VA), commonly ranging from 70:30 to 30:70 (VP:VA). nih.govuni.luwikidata.orgwikipedia.orgwikidata.org The specific monomer ratio profoundly influences the physicochemical properties of the resulting copolymer, allowing for tailored applications.
Impact of Monomer Ratio on Copolymer Properties:
Hydrophilicity and Hygroscopicity: N-vinylpyrrolidone is a hydrophilic monomer, while vinyl acetate is hydrophobic. charchem.org Consequently, increasing the vinyl acetate content in the copolymer leads to increased hydrophobicity and decreased hygroscopicity (water absorption). wikipedia.orgwikiwand.comwikidata.org
Glass Transition Temperature (Tg): The glass transition temperature of this compound copolymers generally decreases as the proportion of vinyl acetate increases. For instance, the Tg values for VP:VA ratios of 7:3 and 3:7 are 114 °C and 58 °C, respectively, compared to 154 °C for pure polyvinylpyrrolidone (B124986) (PVP). wikidata.org This reduction in Tg enhances the plasticity of the polymer and broadens its processing temperature range. nih.gov
Solubility Characteristics:
this compound copolymers exhibit solubility in a range of organic solvents, including alcohols, esters, and ketones, but are insoluble in ethers and aliphatic hydrocarbons. wikipedia.orgwikiwand.com
Water solubility is observed when the vinylpyrrolidone content is greater than 50%. wikipedia.orgwikiwand.comscribd.com Homogeneous copolymers with a 60:40 VP:VA ratio demonstrate excellent solubility in water, forming clear aqueous solutions. charchem.org
The solubility of active pharmaceutical ingredients (APIs) within this compound polymer systems is significantly influenced by the monomer ratio. Studies have shown that the solubility of model drugs like celecoxib (B62257) and indomethacin (B1671933) in PVP/VA increases with a higher VP/VA ratio. wikidata.orgwikipedia.org An optimal VP content, typically around 50-60%, has been identified for effective generation and stabilization of drug supersaturation, which is crucial for enhancing the dissolution profile of poorly water-soluble drugs. atamanchemicals.com
Film Properties: this compound copolymers are known for their ability to form transparent, flexible, and oxygen-permeable films that adhere well to various substrates such as glass, plastics, and metals. nih.govuni.luwikipedia.orgwikidata.orgwikiwand.comscribd.comfishersci.at The monomer ratio impacts film properties such as flexibility, adhesion, water remoistenability, and hardness. Copolymers with lower VP to VA ratios (i.e., higher VA content) generally exhibit greater moisture resistance. wikipedia.orgfishersci.at
Solution Viscosity and Refractive Index: An increase in the vinyl acetate content in the copolymer solution leads to a notable decrease in viscosity. fishersci.fi Concurrently, the solution refractive index also decreases with increasing VA content, which is attributed to the contraction of the polymer coil due to intramolecular hydrophobic interactions. fishersci.fi
The table below summarizes the general trends in this compound copolymer properties as a function of the vinyl acetate (VA) content.
| Property | Increasing Vinyl Acetate (VA) Content |
| Hydrophilicity | Decreases |
| Hygroscopicity | Decreases |
| Glass Transition (Tg) | Decreases |
| Water Solubility | Decreases (below ~50% VP) |
| Moisture Resistance (Films) | Increases |
| Solution Viscosity | Decreases |
| Solution Refractive Index | Decreases |
Advanced Polymerization Approaches and Their Impact on this compound Copolymers
Advanced polymerization methodologies for this compound copolymers focus on achieving enhanced control over the polymer's architecture and properties, moving beyond basic free-radical techniques to produce more tailored materials.
Key Advanced Approaches and Impacts:
Controlled Monomer Distribution: Modern polymerization strategies emphasize precise control over the feeding rates of VP and VA monomers during the reaction. This allows for the production of homogeneous copolymers with a controlled monomer distribution along the polymer chains, which is critical for achieving desired properties like improved water solubility and film clarity. charchem.org For instance, careful kinetic analysis and adjustment of monomer ratios in the initial charge and subsequent feeds can lead to copolymers with homogeneous microstructures and maximized cloud points. charchem.org
Tailored Molecular Weight Control: The development of specific initiator systems, such as those utilizing t-Butylperoxypivalate, represents an advancement in polymerization control. These systems enable the synthesis of this compound copolymers with a wide range of molecular weights (K-values) without requiring different initiator types, offering greater flexibility in product design. wikipedia.orgnih.gov This precision allows for the fine-tuning of properties dependent on molecular weight, such as solution viscosity and film-forming characteristics.
Enhanced Rheological Properties: The inherent flexibility of the vinyl acetate monomer, when incorporated into the PVP backbone, enhances the plasticity of the copolymer and lowers its glass transition temperature. nih.gov This characteristic, a direct outcome of the copolymerization, improves the rheological properties of this compound, making it more amenable to advanced processing techniques like hot melt extrusion for various applications. nih.gov
Microstructure Engineering for Specific Applications: While not strictly a polymerization method in terms of chemical reaction, the precise control over copolymer composition during synthesis enables the engineering of microstructures for highly specialized applications. For example, by carefully selecting the VP:VA ratio and controlling the polymerization conditions, this compound can be designed to modify the inner microstructure of composite materials, such as in water-in-oil emulsions used for electro-drawn microneedles. Substituting components like poly(lactic-co-glycolic acid) (PLGA) with this compound in these formulations can accelerate polymer matrix dissolution, promoting faster release of active ingredients. atamankimya.com This demonstrates how precise control during synthesis directly impacts the performance of the copolymer in complex engineered systems.
Fundamental Research on Pvp Va Copolymer Structure Performance Relationships
Impact of Copolymer Composition on Physicochemical Behavior of PVP-VA
Investigations into Hydrophilicity and Hydrophobicity Balance in this compound Copolymers
The balance between hydrophilicity (water-attracting) and hydrophobicity (water-repelling) in this compound copolymers is directly influenced by the proportion of VP and VA monomers ashland.comresearchgate.net. The vinylpyrrolidone (VP) component imparts hydrophilic characteristics due to its polar amide group, while the vinyl acetate (B1210297) (VA) component contributes to hydrophobicity atamanchemicals.comashland.comresearchgate.net.
Studies on Glass Transition Temperature (Tg) and Thermal Stability of this compound
The glass transition temperature (Tg) is a critical thermal property of polymers, representing the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state nih.govresearchgate.net. For this compound copolymers, the Tg is significantly influenced by the copolymer composition and molecular weight atamanchemicals.comyearnintl.comresearchgate.net.
The vinyl acetate component in this compound copolymers generally reduces the Tg compared to povidone homopolymers of similar molecular weight atamanchemicals.comatamanchemicals.com. This lower Tg is advantageous in applications like hot-melt extrusion (HME), where it allows for lower processing temperatures and enhances the dissolution of poorly soluble drug actives by forming solid dispersions/solutions atamanchemicals.comdiva-portal.org. For instance, a study on rebamipide (B173939) (RBM) amorphous solid dispersion granules showed that the glass transition temperature decreased with increasing concentrations of this compound, indicating that this compound acts as a plasticizer nih.gov.
Thermal stability studies confirm that this compound copolymers exhibit good thermal stability, with some studies indicating enhanced thermal stability up to approximately 130 °C, which increases with increasing crosslinking density researchgate.net. The thermal degradation of this compound typically starts well after common melt quenching temperatures, ensuring the stability of amorphous solid dispersions during processing nih.gov.
The Tg of this compound copolymers can range from 55°C to 109°C, with higher VP content generally leading to increased water absorption and potentially affecting Tg yearnintl.com. For example, this compound-based polymers have been reported with Tg values around 109-110 °C diva-portal.org. The presence of water can also act as a plasticizing agent, increasing mobility and reducing the Tg of this compound dispersions nih.gov.
| This compound Concentration in Granule (%) | Glass Transition Temperature (°C) | Crystallization Temperature (°C) |
|---|---|---|
| 0 (Amorphous RBM) | 215.4 | 263.9 |
| 5 | - | 263.5 |
| 10 | - | 258.6 |
| 20 | - | 255.7 |
| 30 | - | 246.7 |
| Pure this compound | 107.8 | - |
Note: Data extracted from a study on rebamipide amorphous solid dispersion granules nih.gov.
Analysis of Molecular Weight (K-value) and its Correlation with this compound Performance
The molecular weight of this compound copolymers is often expressed by its K-value, which is derived from the kinematic viscosity of a 1% aqueous solution atamanchemicals.comdiva-portal.org. A higher K-value generally indicates a higher molecular weight atamanchemicals.com. The K-value for this compound 64, a common pharmaceutical grade, is nominally 28, with a range of 25.2-30.8 atamanchemicals.com. For other grades, K-values can range from 25.4 to 34.2 atamanchemicals.comdiva-portal.org. The molecular weight can be calculated from the K-value using specific formulas, such as M = 22.22 (K + 0.075K^2)^1.65 atamanchemicals.com. In general, the weight average molecular weight of this compound copolymers can range from 45,000 to 70,000 g/mole yearnintl.com.
The molecular weight (K-value) of this compound correlates with its performance in various applications. For instance, in pharmaceutical formulations, while the molecular weight of the (co)polymers used in some studies was kept relatively constant (28,000–56,700 g/mol ), the effect on dissolution rate was primarily attributed to the copolymer composition (VP content) rather than molecular weight nih.gov. However, the molecular weight of the polymer excipient can play a pivotal role in determining the solvation free energy of a drug, sometimes exerting a more significant influence than the specific chemical identity of the polymer nih.gov. Higher molecular weight polymers can lead to lower solvation free energies, suggesting better compatibility with the drug, although this does not always translate into higher solubility nih.gov.
Rheological Studies of this compound Solutions and Melts
Rheological studies are essential for understanding the flow and deformation behavior of this compound in both solution and melt states, which is crucial for processing and formulation development, especially in techniques like spray drying and hot-melt extrusion core.ac.ukdntb.gov.uanih.gov.
Influence of this compound Content on Viscosity and Flowability
The viscosity and flowability of this compound solutions and melts are significantly influenced by the polymer concentration, temperature, and the presence of other components, such as active pharmaceutical ingredients (APIs) core.ac.uknih.gov.
In solutions, this compound is known for its low viscosity as a wet binder, offering a good balance between adhesive strength and ease of handling atamanchemicals.comatamanchemicals.com. Its excellent solubility in water and various organic solvents ensures rapid dispersibility and flexibility in solvent choice atamanchemicals.com. For example, the viscosity of a 10% solution of pharmaceutical grade PVP-VA64 in water is approximately 8 mPa·s, and in isopropyl alcohol, it is about 10 mPa·s at 25 °C yearnintl.com. The viscosity of this compound solutions can also be affected by factors like ultrasonication and microfluidization, which are relevant in spray drying processes dntb.gov.ua.
In melt processing, such as hot-melt extrusion, the melt viscosity of this compound is a critical parameter. Studies have shown that this compound melts exhibit shear-thinning behavior, meaning viscosity decreases with increasing flow rate core.ac.uk. The addition of an API to this compound can act as a plasticizer, leading to a significant reduction in melt viscosity core.ac.ukresearchgate.net. For instance, increasing API loading from 0% to 40% w/w in this compound can reduce the viscosity from approximately 100,000 Pa·s to 3,000 Pa·s at a low frequency (0.1 s⁻¹) core.ac.uk. Increasing the extrusion temperature also causes a decrease in melt viscosity core.ac.uk. This reduction in viscosity due to plasticization by the drug allows for processing at lower temperatures, which is beneficial for thermally sensitive compounds researchgate.net.
| API Loading (% w/w) | Melt Viscosity at 0.1 s⁻¹ (Pa·s) |
|---|---|
| 0 | ~100,000 |
| 40 | ~3,000 |
Note: Data represents approximate melt viscosity values for this compound with varying API loading at a low frequency core.ac.uk.
Intermolecular Interactions and Compatibilities in this compound Systems
Intermolecular interactions play a crucial role in the performance and stability of this compound systems, particularly in the context of amorphous solid dispersions (ASDs) where drug-polymer compatibility is paramount nih.govnih.gov.
This compound copolymers interact with drug molecules primarily through hydrogen bonding and other intermolecular forces benchchem.comnih.gov. The vinylpyrrolidone (VP) units, with their carbonyl groups, act as good hydrogen acceptors, especially for -OH and -NH groups of active pharmaceutical ingredients, which helps in stabilizing formulations researchgate.net. These interactions are crucial for stabilizing the amorphous form of a drug and preventing its crystallization, thereby enhancing its solubility and dissolution rate benchchem.comnih.gov.
Molecular dynamics simulations have been employed to assess drug-polymer miscibility and interactions. For instance, studies on ibuprofen (B1674241) (IBP) with various polymers, including this compound, showed that the probability of IBP-IBP hydrogen bonds decreases significantly with dilution in PVP due to the formation of IBP-PVP hydrogen bonds researchgate.net. The Flory-Huggins interaction parameters (χ) indicated that drug solubility was more favorable in PVP than in PVP/VA, and least favorable in PVA, highlighting the role of pyrrolidone/acetate composition in drug-polymer miscibility researchgate.net.
Computational approaches, such as comparing solvation free energies, are used to rank the compatibility of a drug with polymers like this compound nih.gov. These studies emphasize that the molecular weight of the polymer excipient can significantly influence the solvation free energy of the drug, sometimes more so than the specific chemical identity of the polymer nih.gov. Higher molecular weight polymers can lead to lower solvation free energies, suggesting better compatibility nih.gov.
The presence of strong intermolecular interactions, such as hydrogen bonds, between drug molecules and polymer chains in solid dispersion systems is vital for reducing drug mobility and inhibiting recrystallization during storage and redispersion in a solvent nih.gov.
Pvp Va in Advanced Pharmaceutical Formulations and Drug Delivery Systems
Amorphous Solid Dispersions (ASDs) Utilizing PVP-VA as a Polymer Matrix
Amorphous Solid Dispersions (ASDs) are a crucial strategy to improve the solubility and dissolution rate of poorly water-soluble active pharmaceutical ingredients (APIs) by converting them into an amorphous state. This compound plays a significant role as a polymer matrix in these systems due to its ability to stabilize the amorphous form and inhibit recrystallization nih.govsci-hub.seumw.edu.pl.
Mechanisms of Drug Solubilization and Amorphization with this compound
The primary mechanism by which this compound facilitates drug solubilization and amorphization in ASDs involves the formation of molecular dispersions with hydrophobic drugs, maintaining them in an amorphous state nih.gov. The amorphous form of a drug typically exhibits higher solubility and faster dissolution rates compared to its crystalline counterpart, leading to enhanced bioavailability nih.govsci-hub.se. This compound acts as a carrier, preventing drug crystallization and contributing to improved physical stability nih.gov. Specific interactions, such as hydrogen bonding between the drug and the polymer, are crucial for the amorphization and stabilization of the drug within the this compound matrix nih.govumw.edu.plugr.espharmaexcipients.com. The presence of hydrogen acceptor groups in this compound contributes to these interactions pharmaexcipients.com.
Stability Enhancement and Recrystallization Inhibition Studies in this compound ASDs
Amorphous solids are thermodynamically unstable and prone to converting back to a more stable crystalline state during preparation and storage sci-hub.segsconlinepress.com. This compound is effective in preventing this recrystallization by increasing the viscosity below the glass transition temperature (Tg) of the dispersion or by interfering with drug-polymer interactions nih.govsci-hub.se. A higher Tg of the polymer relative to the drug is generally desired to increase the stability of the amorphous form umw.edu.pl. Studies have shown that this compound can strongly inhibit the recrystallization of various drugs, including felodipine (B1672334) and bicalutamide (B1683754) ugr.esnih.gov. For instance, this compound was found to strongly suppress the molecular mobility of felodipine, correlating well with the physical stability of the amorphous drug nih.gov. The physical stability of ASDs is also influenced by environmental factors such as humidity and temperature, which can plasticize the polymer and reduce Tg, potentially leading to amorphous-amorphous phase separation or crystallization pharmaexcipients.commdpi.comnih.govacs.org. However, increasing the polymer concentration in the formulation can improve stability under high humidity conditions nih.gov.
Influence of this compound Composition on Drug-Polymer Miscibility and Solubility
The composition of this compound, specifically the ratio of vinylpyrrolidone (VP) to vinyl acetate (B1210297) (VA), significantly influences drug-polymer miscibility and solubility. The hygroscopic nature of the vinylpyrrolidone (VP) repeat unit in PVP can compromise the kinetic stability of ASDs due to water absorption and its plasticizing effect sci-hub.se. Replacing some hygroscopic VP units with hydrophobic VA units, as in this compound, can increase physical stability without losing the crystallization inhibitory effect sci-hub.se.
Studies on celecoxib (B62257) (CCX) with various this compound compositions (e.g., 70/30, 60/40, 50/50, and 30/70 w/w) indicate that the hydrophilic VP monomer is responsible for generating drug supersaturation, while the hydrophobic VA monomer stabilizes the supersaturated solution nih.gov. For CCX, an optimal copolymer composition around 50–60% VP content was observed for biopharmaceutical advantages nih.gov. The solubility of drugs like celecoxib in PVP/VA polymers has been shown to decrease with an increase in the VA ratio researchgate.net.
Formulation and Processing of this compound Based ASDs (e.g., Hot Melt Extrusion, Spray Drying, Ball Milling)
This compound based ASDs can be produced using various manufacturing techniques, including solvent evaporation, hot-melt extrusion (HME), spray drying, and ball milling nih.govumw.edu.pl.
Hot Melt Extrusion (HME): this compound is compatible with HME, a common technique for ASD production nih.gov. It is suitable for drugs with both low and high melting points due to the large difference between its glass transition and degradation temperatures mdpi.com. For example, itraconazole (B105839) ASDs have been prepared using HME with Kollidon® VA 64 umw.edu.pl.
Spray Drying: This method involves dissolving the API and excipient in a volatile solvent and atomizing the solution into a hot gas stream, rapidly solidifying the solutes into an amorphous state drug-dev.com. This compound is frequently used in spray drying dueowing to its high solubility in water and organic solvents umw.edu.platamanchemicals.comcrystalpharmatech.comhelsinki.fi. Particle properties of spray-dried ASDs containing felodipine and this compound can be engineered by adjusting atomization and drying conditions, influencing powder flow and mechanical properties for efficient tablet production nih.govdrug-dev.combocsci.com.
Ball Milling: This mechanical activation method can also be used to prepare ASDs with this compound umw.edu.plugr.esmdpi.compharmaexcipients.com. Ball milling has been successfully applied to obtain ASDs of etodolac (B1671708) (ETD) with this compound, resulting in higher water solubility and faster dissolution rates compared to unprocessed ETD mdpi.comresearchgate.net. The process can lead to drug amorphization, even at relatively low polymer concentrations ugr.es.
Controlled and Sustained Release Systems Incorporating this compound
This compound also finds application in controlled and sustained release drug delivery systems, leveraging its properties to modulate drug release kinetics.
Design and Evaluation of this compound Based Release Matrices
This compound can act as a release modifier to tailor drug release from matrices researchgate.net. In sustained-release mini-matrices based on ethylcellulose (EC), the addition of PVP VA64 significantly enhanced drug release, increasing it from 4% to 50-100% within 24 hours with 20-40% PVP VA64 content researchgate.netnih.gov. This enhancement is attributed to the hydrophilic nature of this compound, which promotes swelling of the polymer matrix followed by slow erosion after complete hydration, leading to increased drug release researchgate.netbiorxiv.org. The release kinetics in such systems often fit models like the Ritger-Peppas model, with the release exponent (n) increasing with PVP VA64 content, indicating an enhanced erosion mechanism researchgate.netnih.gov. This compound's film-forming and rewettability characteristics also allow for controlled release of active agents stobec.com.
Table 1: Drug Release from Ethylcellulose (EC) Mini-Matrices with PVP VA64
| PVP VA64 Content (%) | Drug Release in 24 hours (%) researchgate.netnih.gov | Release Exponent (n) researchgate.netnih.gov |
| 0 (Pure EC) | 4 | 0.14 |
| 20 | 50-100 | 0.41 |
| 40 | 50-100 | 0.61 |
Modulation of Drug Release Kinetics by this compound Content and Processing Parameters
This compound plays a significant role in controlling the release kinetics of active pharmaceutical ingredients (APIs) within various formulations. The content of this compound within a formulation directly influences drug release behavior. For instance, studies have shown that increasing this compound content from 20% to 40% can enhance drug release from mini-matrices, with release increasing from 50% to 100% in 24 hours fishersci.com. This enhancement is partly attributed to the hydrophilic nature of this compound, which can lead to swelling and subsequent erosion of the polymer matrix upon hydration, thereby facilitating drug release fishersci.comdntb.gov.ua. However, in some amorphous solid dispersions (ASDs), a rapid dissolution of this compound has been observed to lead to drug recrystallization and potentially lower bioavailability libretexts.org.
Processing parameters also exert a considerable influence on drug release. In hot melt extrusion (HME), increasing the processing temperature can slightly impede drug release by reducing the free volume and pore size within the polymer matrix fishersci.com. For 3D printing technologies like selective laser sintering (SLS), the physical properties of printed dosage forms, such as mass, hardness, and friability, can be tuned by adjusting parameters like carbon concentration and laser energy input metabolomicsworkbench.orguni.lu. Furthermore, in SLS, increasing the laser scanning speed can result in more porous structures, leading to faster disintegration times, while reducing the speed yields denser objects with prolonged disintegration wikipedia.org.
Applications in Oral Dosage Forms (e.g., Tablet Binders, Coatings) and Transdermal Systems (e.g., Microneedles)
This compound is a highly valued excipient in the development of various pharmaceutical dosage forms.
Tablet Binders: this compound, often referred to as Copovidone, serves as an excellent tablet binder across different manufacturing processes, including direct compression, wet granulation, and dry granulation thermofisher.commims.comfishersci.calabsolu.canih.gov. Its plasticity makes it particularly effective for formulations prone to capping during tablet production fishersci.ca. The polymer's spherical, hollow particle morphology and high plasticity contribute to its superior binding performance in direct compression fishersci.canih.gov.
Coatings: As a film-forming agent, this compound is extensively utilized in pharmaceutical coatings for tablets and capsules uni.luthermofisher.commims.comnih.gov. It imparts desirable properties such as good adhesion, elasticity, and hardness to the film thermofisher.comfishersci.ca. This compound coatings can also act as a moisture barrier, preventing tablet cracking in sugar coating applications and serving as a base coating to protect water-sensitive drug tablet cores mims.comfishersci.ca.
Transdermal Systems (e.g., Microneedles): this compound finds application in transdermal drug delivery systems, where it can function as a pore-former uni.lu. While polyvinylpyrrolidone (B124986) (PVP) homopolymers are widely studied for microneedle fabrication mims.comhealthunlocked.com, this compound has also been incorporated into formulations for electro-drawn fast biodegradable microneedles, demonstrating its utility in advanced transdermal patches nih.gov. These microneedle systems facilitate the transdermal delivery of various biomolecules mims.com.
This compound as a Functional Excipient in Emerging Pharmaceutical Manufacturing Technologies
The advent of additive manufacturing (AM) technologies, commonly known as 3D printing, has opened new avenues for pharmaceutical product development, with this compound emerging as a key functional excipient.
Research in 3D Printing of Pharmaceutical Products (e.g., Selective Laser Sintering, Droplet Deposition Modelling)
Selective Laser Sintering (SLS): this compound (copovidone) is a prominent polymer in SLS 3D printing for fabricating solid oral dosage forms metabolomicsworkbench.orguni.lunih.govdaneshyari.com. Its low glass transition temperature (Tg) makes it particularly suitable for SLS, allowing for lower processing temperatures during printing nih.govdaneshyari.com. SLS 3D printing, utilizing this compound, enables the in-situ amorphization of active pharmaceutical ingredients, leading to the production of amorphous solid dispersions in a single-step process metabolomicsworkbench.orguni.lu.
Droplet Deposition Modelling (DDM): this compound has been investigated in Droplet Deposition Modelling (DDM), an innovative material extrusion process nih.govnih.gov. DDM offers the flexibility to tailor drug release profiles by modifying processing parameters such as infill percentage cenmed.com. However, the successful application of this compound in DDM is highly dependent on its concentration, as high concentrations (e.g., 80% and 100%) can lead to poor processability due to increased viscosity, reduced flowability, and uneven deposition nih.govnih.gov.
Material Compatibility and Processability Assessments of this compound in Additive Manufacturing
This compound demonstrates favorable material compatibility and processability across various additive manufacturing techniques. It is considered a suitable excipient for fused deposition modeling (FDM), selective laser sintering (SLS), and binder jetting technologies citeab.com. Its physicochemical characteristics, such as solubility in a wide range of solvents, ability to interact with both lipophilic and hydrophilic substances, good adhesion properties, thermoplasticity, and low toxicity, contribute to its versatility in AM citeab.com.
However, processability assessments highlight the importance of formulation design and processing parameters. In DDM, formulations containing 40% and 60% this compound have shown smooth processing and good compatibility, whereas higher concentrations (80% and 100%) exhibited poor processability nih.govnih.gov. Key processing parameters like temperature and Drop Aspect Ratio (DAR) significantly influence material printability and the quality of the final product in DDM nih.govnih.gov. For FDM, while this compound can be brittle, its processability can be enhanced through the incorporation of plasticizers guidetopharmacology.orgnih.govnih.gov.
Table 1: Impact of this compound Content on Processability in Droplet Deposition Modelling (DDM)
| This compound Content (%) | Viscosity | Flowability | Deposition Evenness | Processability |
| 40 | Moderate | Smooth | Even | Good |
| 60 | Moderate | Smooth | Even | Good |
| 80 | Higher | Reduced | Uneven | Poor |
| 100 | Highest | Reduced | Uneven | Poor |
| Source: nih.govnih.gov |
Targeted Drug Delivery and Bioadhesive Formulations with this compound
This compound's inherent properties make it an attractive candidate for developing targeted drug delivery and bioadhesive formulations.
Development of Bioadhesive Systems for Oral and Mucosal Delivery
This compound exhibits significant bioadhesive properties, which are crucial for enhancing the retention time of pharmaceutical formulations at the site of action, thereby improving therapeutic efficacy fishersci.seub.edu. Polyvinylpyrrolidone, a key component of this compound, is particularly noted for its mucoadhesive characteristics, rendering it suitable for various mucosal drug delivery applications. This bioadhesive nature allows for prolonged contact with biological membranes, which is beneficial for localized drug action or enhanced absorption. This compound is thus a valuable excipient in the development of bioadhesive systems designed for both oral and other mucosal routes of administration fishersci.seub.edu. Furthermore, PVP-based microneedle designs, particularly spiked ones, have demonstrated favorable mucoadhesive properties, potentially leading to enhanced bioavailability in specific delivery contexts wikipedia.org.
Studies on this compound in Advanced Oral Care Formulations for Antimicrobial Activity and Biofilm Control
This compound plays a crucial role in advanced oral care formulations due to its ability to form a protective film on dental surfaces and oral mucosal membranes. This film acts as a mechanical barrier, shielding underlying tissues from bacterial or chemical attacks and prolonging the residence time of active ingredients thegoodscentscompany.comwikipedia.orgfishersci.catcichemicals.com. Beyond its film-forming capabilities, research has demonstrated this compound's direct and indirect contributions to antimicrobial activity and biofilm control in the oral cavity.
Antimicrobial and Antiplaque Activity of this compound
Studies have investigated this compound's efficacy in inhibiting bacterial plaque formation, even when used as the sole active ingredient in mouthwash formulations. A pilot study evaluating a mouthwash containing this compound as the unique active ingredient, compared to a placebo, demonstrated its ability to significantly inhibit bacterial plaque formation over a 7-day period, during which patients refrained from mechanical oral hygiene tcichemicals.com.
The study observed a statistically significant reduction in Plaque Index (PI) values for the this compound mouthwash group compared to the placebo group after 7 days (p = 0.024). Similarly, the Visible Plaque Index (VPI%) at 7 days was significantly lower in the this compound group (p = 0.003) tcichemicals.com. Photographic analysis further supported these findings, revealing a higher percentage of plaque coverage on teeth exposed to the placebo mouthwash tcichemicals.com.
Table 1: Plaque Index (PI) and Visible Plaque Index (VPI%) in a this compound Mouthwash Study tcichemicals.com
| Group | Outcome Measure | Day 0 (Baseline) | Day 7 (Mean ± SD) | p-value (vs. Placebo) |
| This compound Mouthwash | Plaque Index (PI) | - | Significantly lower | 0.024 |
| Placebo Mouthwash | Plaque Index (PI) | - | Higher | - |
| This compound Mouthwash | VPI% | - | Significantly lower | 0.003 |
| Placebo Mouthwash | VPI% | - | Higher | - |
Note: Specific baseline and Day 7 mean ± SD values for PI and VPI% for this compound alone were not explicitly provided in the snippet, only the comparative statistical significance.
Synergistic Effects with Chlorhexidine (CHX) and Other Agents
This compound is frequently incorporated into formulations containing established antimicrobial agents like Chlorhexidine (CHX) to enhance their efficacy and reduce potential side effects. In such combinations, this compound acts as an adjuvant, protecting the film-forming layer from microbial contamination and prolonging the active substance's presence on oral tissues thegoodscentscompany.comwikipedia.orgfishersci.ca.
A randomized controlled pilot clinical trial investigated the effectiveness of a gel containing CHX (0.5%) with an anti-discoloration system (ADS), this compound, and sodium DNA in treating peri-implant mucositis. The study compared this test gel (Group A) to a placebo gel (Group B) over two weeks fishersci.cafishersci.ca.
The results demonstrated significant improvements in gingival inflammation and biofilm reduction in the group treated with the CHX, ADS, this compound, and sodium DNA gel. At baseline, there were no statistically significant differences in Plaque Index (PI) or Bleeding on Probing (BOP) between the groups. However, after two weeks, Group A showed a significant reduction in PI from 2.4 ± 0.4 to 0.5 ± 0.4, compared to Group B's reduction from 2.2 ± 0.5 to 1.7 ± 1.9 (p < 0.05). Similarly, mean BOP in Group A decreased from 57.1 ± 15.2% to 14.3 ± 6.6%, while Group B showed a smaller reduction from 55.3 ± 11.7% to 45.4 ± 9.8% (p < 0.05) thegoodscentscompany.comfishersci.cafishersci.ca.
Table 2: Plaque Index (PI) and Bleeding on Probing (BOP) in Peri-implant Mucositis Study thegoodscentscompany.comfishersci.cafishersci.ca
| Group | Outcome Measure | Baseline (Mean ± SD) | After 2 Weeks (Mean ± SD) | p-value (vs. Placebo) |
| Group A (Test Gel) | Plaque Index (PI) | 2.4 ± 0.4 | 0.5 ± 0.4 | < 0.05 |
| Group B (Placebo) | Plaque Index (PI) | 2.2 ± 0.5 | 1.7 ± 1.9 | - |
| Group A (Test Gel) | Bleeding on Probing (BOP) | 57.1 ± 15.2% | 14.3 ± 6.6% | < 0.05 |
| Group B (Placebo) | Bleeding on Probing (BOP) | 55.3 ± 11.7% | 45.4 ± 9.8% | - |
In vitro studies have also explored the impact of this compound in mouthwash formulations on the development of Streptococcus mutans biofilms. While formulations containing CHX associated with this compound demonstrated effective antimicrobial activity, the statistical significance compared to commercial mouthwashes containing CHX alone varied, suggesting the need for further validation citeab.com. The anti-biofilm efficacy is influenced not only by the active principle but also by other compounds in the formulation that can interact with and potentially enhance or reduce the primary ingredient's antimicrobial effect citeab.com. The creation of mouthwashes combining CHX with a polymer like this compound, capable of forming an adherent film, is considered a promising approach for long-term oral biofilm control and reduced bacterial growth on exposed surfaces citeab.com.
The film-forming property of this compound allows for the formation of a protective interface that shields underlying tissues from bacterial or chemical attacks wikipedia.org. This property enables the polymer to protect dental surfaces or oral mucosal membranes for several hours, facilitating the slow release of embedded active ingredients thegoodscentscompany.com.
Pvp Va in Biomedical Materials Science and Engineering
Development and Characterization of PVP-VA Based Films and Coatings for Biomedical Applications
This compound is extensively utilized in the development of films and coatings for a range of biomedical applications, primarily owing to its excellent film-forming and adhesive properties atamanchemicals.comatamanchemicals.com. These films are often transparent, flexible, and oxygen-permeable, making them suitable for direct application on biological surfaces atamanchemicals.com. In topical applications, such as wound dressings and medicated gels, this compound helps create protective films over the skin, which can aid in controlled drug release and enhance the adherence of active ingredients to the affected area atamanchemicals.comatamanchemicals.com. It can also function as a moisture barrier in various coating solutions atamanchemicals.com.
In the pharmaceutical industry, this compound serves as a film-former in tablet coatings and is integral to controlled-release drug systems atamanchemicals.comatamanchemicals.com. Its ability to form stable films makes it an ideal candidate for coatings that regulate the release rate of active pharmaceutical ingredients, thereby improving their efficacy and ensuring consistent delivery over time atamanchemicals.com. Furthermore, this compound has been employed as a matrix polymer for amorphous solid dispersions (ASDs), a strategy to enhance the solubility and bioavailability of poorly water-soluble drugs benchchem.com.
The characterization of this compound based films and coatings often involves a suite of analytical techniques to understand their structural, thermal, and mechanical properties. These methods include powder X-ray diffraction (PXRD), confocal Raman microscopy and mapping, differential scanning calorimetry (DSC), and solid-state nuclear magnetic resonance (SSNMR) for assessing crystallinity and dispersion science.gov. Fourier-transform infrared spectroscopy (FTIR) is commonly used to identify functional groups and confirm the capping of materials mdpi.com. Thermal analyses like differential thermal analysis (DTA) and thermogravimetric analysis (TGA) are also applied to study thermal stability and degradation profiles researchgate.net. For blend hydrogel films, such as those combining polyvinyl alcohol (PVA) and PVP, studies evaluate properties like hydration, wetting, and swelling capacity, alongside mechanical strength researchgate.netscientificwebjournals.com.
Research on this compound in Nanomaterials and Nanocomposites
This compound, particularly its PVP component, plays a crucial role in the field of nanomaterials and nanocomposites, primarily in the stabilization of nanoparticles and their integration into regenerative scaffolds.
Stabilization of Nanoparticles by this compound Capping
Polyvinylpyrrolidone (B124986) (PVP), a constituent monomer of this compound, is a widely recognized capping and stabilizing agent for various nanoparticles, including silver nanoparticles (AgNPs) and gold nanoparticles (AuNPs) mdpi.comrsc.orgresearchgate.netacs.orgnih.govrsc.orgmdpi.comnih.govnih.govresearchgate.netmdpi.comfrontiersin.org. The primary mechanism of stabilization by PVP involves steric hindrance, where the polymer chains adsorb onto the nanoparticle surface, preventing aggregation and promoting a uniform distribution of particles in colloidal suspensions researchgate.netnih.govnih.govresearchgate.net. This steric stabilization contributes significantly to the colloidal stability of nanoparticles, even under varying pH and ionic strength conditions nih.govresearchgate.net.
In the synthesis of AgNPs, PVP is often used during chemical reduction processes, such as the borohydride (B1222165) reduction of silver nitrate (B79036) rsc.org. The presence of PVP during synthesis has been shown to lead to the formation of smaller and more uniform silver nanoparticles, as evidenced by techniques like transmission electron microscopy (TEM) and UV-Vis spectroscopy, which show a blue shift in the surface plasmon resonance (SPR) peak nih.govnih.gov.
Similarly, for AuNPs, PVP is a preferred polymer for achieving stable aqueous dispersions, particularly when nanoparticles are synthesized via the reduction of HAuCl acs.org. The molecular weight of the PVP used as a capping agent can influence the resulting size of the gold nanoparticles; lower molecular weight PVP tends to yield smaller AuNPs mdpi.comnih.gov. For instance, studies have shown a direct correlation between PVP molecular weight and AuNP size, as summarized in the table below mdpi.comnih.gov:
| PVP Molecular Weight (kDa) | Average AuNP Size (nm) |
| 10 | ~4 |
| 40 | ~8 |
| 350 | ~25 |
PVP provides functional groups, such as the lactam ring, that interact with the surface of metal nanoparticles, contributing to their stabilization and preventing agglomeration rsc.orgresearchgate.netmdpi.comresearchgate.net.
Integration of this compound into Nerve Guide Conduits and Other Regenerative Scaffolds
This compound, or its component PVP, is increasingly integrated into regenerative scaffolds and nerve guide conduits due to its biocompatibility and ability to form various morphologies suitable for tissue engineering. PVP is a versatile polymer used in the development of artificial skin, wound dressings, and orthopedic implants mdpi.comnih.govbionaturajournal.comresearchgate.net.
In wound healing applications, PVP-nanocellulose composites have been investigated for their efficacy in vitro, demonstrating the potential for enhanced tissue repair mdpi.com. Electrospun scaffolds incorporating PVP, sometimes combined with conductive polymers like polypyrrole and iodine, have been explored for skin regeneration tissue engineering, leveraging PVP's ability to form flexible and supportive matrices mdpi.com.
Furthermore, the combination of PVP with other biopolymers, such as chitosan (B1678972) (CS), has led to the development of chitosan-polyvinylpyrrolidone (CS-PVP) nanoparticles. These nanocomposites show significant promise in clinical applications, particularly for wound healing and promoting tissue regeneration, by enabling controlled delivery of therapeutic agents bionaturajournal.com. PVP/PVA hydrogel blends have also been specifically developed and characterized for use as wound dressings, offering improved mechanical properties and hydration capabilities essential for the healing environment researchgate.net. The modifiable properties of PVP also lend themselves to its use as a reinforcing element in gene delivery and orthopedic implants bionaturajournal.com.
Biocompatibility and In Vivo Studies of this compound Based Systems
The assessment of this compound based systems for biomedical applications critically involves evaluating their biocompatibility and conducting in vivo studies to understand their interaction with biological systems.
Evaluation of Tissue Response and Degradation Profiles
This compound and its primary component, polyvinylpyrrolidone (PVP), are generally regarded as biocompatible and biodegradable polymers with low toxicity atamanchemicals.comsmolecule.commdpi.comnih.govbionaturajournal.comresearchgate.net. PVP is often described as a biologically inert substance, indicating minimal adverse reactions within biological environments nih.gov. In medical applications, the film-forming properties of this compound are particularly beneficial for wound dressings, where its ability to retain moisture and allow oxygen permeability is crucial for facilitating the healing process smolecule.comatamanchemicals.com.
Evaluation of tissue response to this compound based systems typically involves histological assessments in animal models. For example, studies on related polymers like polyvinyl alcohol (PVA), often blended with PVP, have assessed tissue irritation by implanting membranes in subcutaneous tissue and evaluating biological responses such as polymorphonuclear neutrophilic leukocytes (PMN) and macrophage scoring, often adhering to standards like ISO Standard 10993-6 researchgate.net. While specific degradation profiles for this compound are not extensively detailed in the provided search results, the general biodegradability of PVP contributes to its suitability for biomedical uses mdpi.comnih.gov.
Safety Assessments of this compound in Preclinical Models for Biomedical Applications
Safety assessments of this compound in preclinical models are fundamental to establishing its suitability for biomedical applications. This compound is noted for its safe profile and biodegradable nature, making it valuable in consumer and industrial products, including pharmaceuticals atamanchemicals.com. Polyvinylpyrrolidone (PVP), a key component of this compound, has been confirmed as a biologically inert substance with a generally non-toxic, non-irritant, and non-sensitizing profile, demonstrating safety for both animal and human use in medical and pharmaceutical contexts nih.gov.
Preclinical safety evaluations often include various types of studies:
Oral Administration Studies : Studies on PVP (the homopolymer) in animals such as rats, pigs, dogs, and rabbits have shown no acute, sub-chronic, or chronic toxicity upon oral administration, even at high doses, with only osmotic action leading to diarrhea observed in some cases nih.gov. For PVP/VA copolymer specifically, oral administration studies in rats (28-day and 90-day feeding studies) and dogs (52 weeks) revealed No Observed Adverse Effect Levels (NOAELs) at the highest doses tested, reaching up to 1000 mg/kg body weight/day for rats and 2500-2800 mg/kg body weight/day for dogs europa.eu. These results indicate that PVP/VA copolymer is poorly absorbed orally and largely excreted intact europa.eu.
In Vitro Cytotoxicity : In vitro cytotoxicity assays, such as the MTT assay, are commonly performed to assess the safety of polymers in contact with cells. For instance, studies on systems incorporating PVP have demonstrated high cell viability, often ranging from 78% to 96%, suggesting the safety of the polymers used benthamdirect.commdpi.com.
In Vivo Animal Models : Biocompatibility is further evaluated in in vivo animal models to observe tissue response and confirm the absence of significant tissue damage benthamdirect.comfda.gov. These studies often consider the scientific principles and recommendations outlined in ISO Standard 10993, which provides guidance on the biological evaluation of medical devices fda.gov.
Hemocompatibility Studies : Hemocompatibility, including hemolysis assays, is also evaluated to ensure that the material does not adversely interact with blood components researchgate.netmdpi.com. For example, polyvinyl alcohol (PVA) was considered a non-hemolytic biomaterial in studies researchgate.net.
These preclinical assessments collectively support the feasibility of using this compound based systems as safe and effective materials for various biomedical applications.
Pvp Va in Cosmeceutical and Personal Care Product Development
Film-Forming Properties and Applications in Hair Care Products
PVP-VA is highly valued for its excellent film-forming capabilities, which are central to its widespread use in hair care products. When applied, it forms a thin, continuous, and often transparent film on the surface of the hair. atamanchemicals.comstobec.comatamanchemicals.comcosmeticsinfo.orgatamanchemicals.comatamanchemicals.comsunvidone.comatamanchemicals.com This film is flexible, providing hold without making the hair feel stiff or crunchy, contributing to a natural look and feel. sunvidone.com Its application extends to various hair styling formulations, including hairsprays, gels, mousses, styling lotions, and creams, where it plays a crucial role in maintaining style, shape, and volume. atamanchemicals.comatamanchemicals.comcosmeticsinfo.orgatamanchemicals.comatamanchemicals.comspecialchem.comsunvidone.comatamanchemicals.com
Studies on Curl Retention and Humidity Resistance of this compound Films
A significant advantage of this compound in hair care is its moisture-resistant properties, which help prevent frizz and maintain hairstyle integrity, particularly in humid environments. atamanchemicals.comatamanchemicals.comsunvidone.comatamanchemicals.com Studies evaluating the performance of fixative polymers in hair gels, including PVP/VA copolymer, have investigated their humidity resistance and curl retention capabilities. For instance, research on virgin Thai hair demonstrated that VP/VA copolymer exhibited humidity resistance, making it suitable for hair styling gels in humid conditions. tci-thaijo.orgthaiscience.inforesearchgate.net When compared to other polymers, PVP/VA copolymer showed comparable humidity resistance to VP/Methacrylamide/Vinyl Imidazole copolymer and PVP K-90 in terms of curl retention. thaiscience.info
Table 1: Comparative Curl Retention Performance of Hair Fixative Polymers
| Polymer Type | Curl Retention Performance (Relative) at High Humidity (e.g., 75% RH, 95% RH) thaiscience.info | Humidity Resistance tci-thaijo.orgthaiscience.inforesearchgate.net |
| Polyacrylic Acid | Best (highest stiffness and curl retention) | Good |
| Polyquaternium-86 | Good (good curl retention) | Good |
| VP/Methacrylamide/Vinyl Imidazole Copolymer | Good | Found to have humidity resistance |
| PVP/VA Copolymer | Good (comparable to PVP K-90) | Found to have humidity resistance |
| PVP K-90 | Good (good stiffness) | Good |
| Acrylates Copolymer | Moderate | Found to have humidity resistance |
| PVP K-30 | Lower | Lower |
Role of this compound in Skin and Nail Care Formulations
This compound extends its utility beyond hair care into skin and nail care formulations, leveraging its film-forming and binding properties. In skin care, it is frequently incorporated into products such as facial creams, makeup primers, and long-wearing cosmetics like foundations, BB creams, mascaras, eyeliners, and eyebrow gels. atamanchemicals.comcosmeticsinfo.orgatamanchemicals.comatamanchemicals.comspecialchem.comsunvidone.compvpsupplier.com For nail care, this compound is a common ingredient in nail polishes, where it forms a film that helps the product adhere and stay in place. atamanchemicals.comcosmeticsinfo.orgatamanchemicals.comspecialchem.com
Moisture Retention and Barrier Function Investigations of this compound Films
A key benefit of this compound in skin care is its ability to form a protective film on the skin's surface. This film helps to trap and retain moisture for longer durations, thereby preventing moisture loss and contributing to skin hydration. atamanchemicals.comatamanchemicals.comatamanchemicals.comspecialchem.comsunvidone.com Investigations into its barrier function highlight its role in creating a smooth layer that enhances the skin's appearance and feel. specialchem.com This protective barrier can also act as a shield against environmental pollutants and irritants. sunvidone.com
Advanced Formulations for Enhanced Product Performance Utilizing this compound
This compound's versatility makes it a valuable component in advanced formulations designed for enhanced product performance. The ability to adjust the ratio of vinylpyrrolidone to vinyl acetate (B1210297) monomers during its synthesis allows for the fine-tuning of its solubility, film strength, and hydrophilicity, enabling formulators to meet specific application needs. atamanchemicals.comstobec.compvpmaterials.comnmcarbomer.comatamanchemicals.comcosmeticsinfo.orgatamanchemicals.compvpsupplier.com This flexibility is crucial for developing products with tailored characteristics.
This compound demonstrates good compatibility with a wide array of other cosmetic ingredients, including surfactants, emollients, humectants, and various active ingredients, without significant compatibility issues. sunvidone.compvpsupplier.com This broad compatibility facilitates the development of complex formulations that address multiple performance criteria. In sunscreens, for example, this compound can enhance the adhesion of active sunscreen ingredients to the skin, thereby improving their effectiveness. sunvidone.com It also contributes to the smooth application and spreadability of various formulations, improving the user experience. atamanchemicals.comsunvidone.com Ongoing research and development efforts continue to explore new applications and optimize the performance of this compound, including investigations into modifying its properties at the nanoscale level for advanced coatings and other novel product formulations. businessresearchinsights.com
Analytical and Characterization Techniques for Pvp Va Copolymers and Formulations
Spectroscopic Analysis of PVP-VA (e.g., FTIR, UV-Vis, Raman Spectroscopy)
Spectroscopic methods are fundamental for elucidating the chemical structure, identifying functional groups, and probing molecular interactions within this compound copolymers and their formulations.
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is extensively used to identify the characteristic functional groups of this compound, such as the carbonyl (C=O) stretch from both the pyrrolidone ring and the vinyl acetate (B1210297) moiety. It can detect intermolecular interactions, such as hydrogen bonding between this compound and active pharmaceutical ingredients (APIs) or other excipients, which are crucial for understanding the stability and dissolution behavior of amorphous solid dispersions (ASDs) nih.govunpad.ac.idacs.org. For instance, FTIR has confirmed hydrogen bonding between PVP and various drugs, indicating the formation of amorphous solid dispersions nih.gov. In studies involving drug-PVP/VA dispersions, the disappearance or shifting of specific bands, like the N-H stretching band, can indicate drug-polymer interactions core.ac.uk.
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is employed to analyze the electronic transitions within this compound and its formulations. While this compound itself may not have strong chromophores in the visible region, UV-Vis can be used to study interactions with other components that do absorb UV-Vis light, such as metal nanoparticles stabilized by PVP berkeley.eduresearchgate.net. It is also useful for monitoring the dissolution rate of drug-polymer dispersions by quantifying the drug release over time core.ac.uk.
Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information to FTIR, often excelling in analyzing C-C and C-H vibrations, and can be particularly useful for studying the structure and purity of polymeric materials berkeley.eduslideshare.net. Deep UV-Raman spectroscopy, for example, has been used to investigate the interaction between PVP and platinum nanocrystals, showing selective enhancement of specific vibrational modes of the pyrrolidone ring, which indicates charge-transfer interactions berkeley.edu. Raman spectroscopy can also be used as a bulk technique to determine crystalline forms in formulations purdue.edu.
Thermal Analysis of this compound (e.g., DSC, TGA) for Amorphous Content and Stability
Thermal analysis techniques are indispensable for understanding the physical state, thermal transitions, and stability of this compound copolymers, especially when used in amorphous solid dispersions.
Differential Scanning Calorimetry (DSC): DSC is a primary technique for determining the glass transition temperature (Tg), melting point (Tm), and crystallization behavior of this compound and its blends nih.govunpad.ac.idkinampark.com. The Tg is a critical parameter for amorphous materials, as it indicates the temperature above which the polymer chains gain significant mobility, potentially leading to drug recrystallization in ASDs nih.govkinampark.com. DSC can detect drug-polymer interactions and assess the stability of the amorphous state nih.gov. For example, studies have shown that dispersions with PVP-VA64 absorbed less water compared to PVP-K30, impacting Tg and amorphous stability nih.gov. DSC has also been used to measure the solubility of crystalline drugs in polymers, including indomethacin (B1671933) and nifedipine (B1678770) in PVP/VA, by detecting dissolution endpoints kinampark.com.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time, providing information on thermal stability, decomposition profiles, and volatile content (e.g., water) unpad.ac.idresearchgate.netresearchgate.net. TGA can reveal the degradation temperatures of this compound and its components, and how these might be affected by the presence of other materials or processing conditions. For instance, studies on PVA/PVP blends have shown that blending affects the weight loss at different decomposition steps, indicating changes in thermal stability researchgate.net.
Morphological and Structural Characterization of this compound Formulations (e.g., SEM, AFM, PXRD)
These techniques provide insights into the surface topography, internal structure, and crystallinity of this compound copolymers and their formulations.
Atomic Force Microscopy (AFM): AFM provides high-resolution topographical images of surfaces, allowing for detailed investigation of nanoscale features and surface roughness purdue.edumdpi.com. It can be used to study the distribution of components in a blend or the formation of nanoparticles within a polymeric matrix researchgate.net.
Powder X-ray Diffraction (PXRD): PXRD is a crucial technique for assessing the crystallinity of this compound and its formulations. Amorphous materials, like many this compound-based solid dispersions, exhibit a broad halo in their PXRD patterns, indicating a lack of long-range order, while crystalline materials show sharp diffraction peaks nih.govunpad.ac.idacs.orgresearchgate.net. PXRD is routinely used to confirm the amorphous state of drug-polymer dispersions and to detect any recrystallization over time, which is vital for formulation stability nih.govacs.orgpharmaexcipients.com. However, PXRD may have limitations in detecting very low levels of crystallinity (typically 1-5%) acs.org.
Rheological and Mechanical Testing of this compound Films and Gels
Rheological and mechanical tests are essential for understanding the flow behavior, viscoelastic properties, and physical strength of this compound in various forms, which dictate their processability and end-use performance.
Rheological Testing: This involves measuring the deformation and flow of materials in response to applied forces. For this compound, rheological properties like viscosity, shear-thinning behavior, and storage/loss moduli are critical for applications in gels, films, and coatings mdpi.comashland.com. Rheological analysis can reveal the viscoelastic properties of this compound gels, including their gelation behavior and how they respond to temperature and aging mdpi.com. For instance, the correct combination and ratio of styling and thickening polymers, including VP/VA, are essential for achieving desired rheological performance in hair styling products basf.com.
Advanced Methods for Impurity Profiling in this compound (e.g., 1H qNMR for Peroxides)
Controlling impurities in excipients like this compound is critical for the stability and safety of pharmaceutical products. Advanced analytical methods offer precise quantification of these impurities.
Quantitative Proton Nuclear Magnetic Resonance (1H qNMR) Spectroscopy for Peroxides: Peroxides are a significant reactive impurity in PVP and this compound that can oxidize drug molecules, leading to degradation mdpi.comnih.gov. 1H qNMR spectroscopy has emerged as a sensitive and specific method for quantifying peroxide levels in these excipients, capable of measuring levels down to 0.1 ppm mdpi.comnih.govresearchgate.net. This method offers advantages such as speed, simplicity, high-throughput analysis, and non-destructive nature, allowing for repeated measurements mdpi.com. Research has shown that peroxide levels in this compound can vary significantly between different grades and vendors, and are influenced by manufacturing processes such as temperature, humidity, and particle size distribution mdpi.comnih.gov. This highlights the importance of stringent quality control and monitoring of peroxide content in raw materials and during production to ensure product stability and safety mdpi.comnih.govacs.org.
Process Analytical Technology (PAT) in this compound Manufacturing and Quality Control
Process Analytical Technology (PAT) is a framework aimed at designing, analyzing, and controlling manufacturing processes through timely measurements to ensure final product quality bruker.comresearchgate.net. For this compound, PAT enables real-time monitoring and control of critical quality attributes (CQAs) and critical process parameters (CPPs) throughout its manufacturing and formulation.
Real-time Monitoring and Control: PAT tools, including spectroscopic techniques (e.g., FTIR, Raman, UV-Vis) and thermal analysis (e.g., DSC), can be integrated directly into the manufacturing line to provide real-time data on the process bruker.comnih.govamericanpharmaceuticalreview.com. This allows for immediate adjustments to process parameters, optimizing quality and reducing the need for extensive off-line testing bruker.comamericanpharmaceuticalreview.com.
Enhanced Process Understanding: By continuously monitoring key attributes, PAT facilitates a deeper understanding of the underlying mechanisms and kinetics of this compound synthesis and formulation processes nih.govamericanpharmaceuticalreview.com. This understanding is crucial for developing robust and economically viable manufacturing processes, especially in the context of Quality by Design (QbD) principles researchgate.netnih.gov.
Quality Assurance and Real-Time Release: PAT supports real-time quality assurance (RTA) and real-time release (RTR) of products, ensuring consistent product quality and minimizing out-of-specification batches researchgate.netamericanpharmaceuticalreview.com. For this compound, this could involve monitoring the copolymer composition, molecular weight distribution, residual monomer content, or physical properties during synthesis, drying, or blending operations. For instance, in hot-melt extrusion of this compound based amorphous solid dispersions, PAT can monitor drug-polymer interactions and physical stability in real-time nih.govcore.ac.uk.
Environmental and Safety Considerations of Pvp Va
Degradation and Environmental Fate Studies of PVP-VA
This compound is a synthetic polymer that is not readily biodegradable. naturalnews.com Its persistence in the environment is a growing concern, as it can contribute to microplastic pollution in waterways. naturalnews.com Studies have indicated that synthetic polymers like this compound tend to accumulate in marine environments, which can pose a risk to aquatic organisms and potentially enter the food chain. naturalnews.com
The degradation of this compound in the environment is slow. While some studies suggest that certain microorganisms might be capable of breaking down the polymer under specific conditions, the general consensus is that it is largely resistant to biological degradation. researchgate.net The vinyl acetate (B1210297) component of the copolymer can undergo hydrolysis, but the polyvinylpyrrolidone (B124986) backbone is more persistent. cdc.gov The environmental fate of this compound is an area of ongoing research, with a focus on understanding its long-term impact on ecosystems.
Comprehensive Toxicological Profiles of this compound in Academic Research
Extensive toxicological research has been conducted to evaluate the safety of this compound for its various applications.
Acute oral toxicity studies in animal models have demonstrated a low order of toxicity for this compound. cir-safety.orgstobec.com Chronic toxicity studies have further established its safety profile at high dietary levels.
A 24-month oral administration study in rats established a No-Observed-Adverse-Effect Level (NOAEL) of 2800 mg/kg body weight per day. europa.eu Similarly, a 52-week study in dogs determined a NOAEL of 2500 mg/kg body weight per day. europa.eu Shorter-term studies, including 28-day and 90-day feeding studies in rats, have also been conducted, with the 90-day study showing a NOAEL of 1000 mg/kg bw/day (the highest dose tested). europa.eucir-safety.org
Table 1: Summary of Acute and Chronic Toxicity Studies of this compound
| Study Type | Species | Duration | Route of Administration | Key Findings |
| Acute Oral Toxicity | Rats, Mice | Single Dose | Oral | Low to no toxicity observed. cir-safety.org |
| Subchronic Toxicity | Rats | 90 days | Oral (dietary) | NOAEL: 1000 mg/kg bw/day. europa.eucir-safety.org |
| Chronic Toxicity | Rats | 24 months | Oral (dietary) | NOAEL: 2800 mg/kg bw/day. europa.eu |
| Chronic Toxicity | Dogs | 52 weeks | Oral (dietary) | NOAEL: 2500 mg/kg bw/day. europa.eu |
Studies have assessed the potential for this compound to cause skin and eye irritation, as well as skin sensitization.
Acute skin irritation studies conducted on rabbits with a 50% this compound solution in alcohol on both abraded and intact skin resulted in mild skin irritation. cir-safety.org In human clinical tests, formulations containing up to 5.0% this compound produced no irritation in 24-hour patch tests. cir-safety.org
Ocular irritation studies in rabbits with this compound at concentrations of 25% to 50% in alcohol produced reactions ranging from no irritation to severe irritation, with the alcohol vehicle likely contributing to the effect. cir-safety.org
Sensitization studies in guinea pigs, involving intracutaneous injections, showed that this compound was not a sensitizer. cir-safety.org Furthermore, repeated insult patch tests in humans with a 5.0% this compound formulation showed no evidence of sensitization. cir-safety.org
Table 2: Dermal and Ocular Irritation and Sensitization of this compound
| Study Type | Species | Test Substance | Concentration | Results |
| Acute Skin Irritation | Rabbits | This compound in alcohol | 50% | Mild irritation on abraded and intact skin. cir-safety.org |
| Ocular Irritation | Rabbits | This compound in alcohol | 25-50% | No reaction to severe irritation. cir-safety.org |
| Skin Sensitization | Guinea Pigs | This compound | Not specified | Not a sensitizer. cir-safety.org |
| Human Patch Test | Humans | This compound formulation | 5.0% | No irritation or sensitization. cir-safety.org |
The genotoxic and carcinogenic potential of this compound has been a subject of evaluation. A 2010 report by the European Food Safety Authority (EFSA) stated that no genotoxicity data were available for the this compound copolymer itself. europa.eu However, it is noted that one of its monomers, vinyl acetate, is classified by the International Agency for Research on Cancer (IARC) as possibly carcinogenic to humans (Group 2B). naturalnews.com
A long-term study investigating the carcinogenicity and chronic toxicity of copovidone (this compound 64) in Wistar rats and Beagle dogs found no significant toxicological findings at high dietary levels. nih.gov After 12 months of administration, there was no evidence of tumors or systemic disease related to the compound. cir-safety.org
Regulatory Aspects and Compliance for this compound Usage (e.g., Food Additive)
The use of this compound is regulated by various bodies globally, particularly concerning its application as a food additive.
In the European Union, polyvinylpyrrolidone-vinyl acetate copolymer is authorized for use as a glazing agent in solid food supplements and has been assigned the E-number E 1208. univie.ac.at The European Food Safety Authority (EFSA) evaluated its safety and concluded that its use in solid food supplements as a binding/coating agent is unlikely to be of safety concern at the proposed uses. europa.euunivie.ac.at
In the United States, the Food and Drug Administration (FDA) recognizes polyvinylpyrrolidone as Generally Recognized as Safe (GRAS) for many uses. wikipedia.org this compound copolymers may also be used in food contact applications under specific regulations. fda.gov The FDA's regulations for food additives should be consulted for specific limitations and authorized uses.
Future Research Directions and Emerging Applications of Pvp Va
Innovations in Polymer Design and Synthesis for Tailored PVP-VA Properties
Current advancements include the development of copolymers with varying monomer ratios, such as the E and I series, which offer formulators considerable flexibility in controlling properties like water sensitivity, viscosity, and softening points ashland.comstobec.comimcd.be. For instance, unmodified copolymers with lower vinylpyrrolidone to vinyl acetate (B1210297) ratios exhibit enhanced moisture resistance stobec.com. Future research is exploring how to customize these copolymers to optimize drug-polymer solubility and physical stability in amorphous drug delivery systems. A key area involves replacing hygroscopic VP repeat units with hydrophobic VA repeat units to potentially increase the physical stability of amorphous solid dispersions without compromising drug-polymer solubility researchgate.net. The ongoing development of innovative this compound copolymer-based solutions with enhanced performance characteristics is a crucial driver for market expansion, with a growing trend towards customized products and solutions that necessitate increased research and development investments datahorizzonresearch.commarketresearchintellect.com.
Exploration of Novel Drug Delivery Strategies Utilizing this compound
This compound continues to be a pivotal excipient in the pharmaceutical industry, with ongoing research exploring its utility in novel drug delivery strategies. Its inert, non-toxic, temperature-resistant, pH-stable, biocompatible, and biodegradable nature makes it a versatile component for developing both conventional and advanced controlled drug delivery systems atamanchemicals.com. This compound's capacity to encapsulate and deliver both hydrophilic and lipophilic drugs further broadens its applicability atamanchemicals.com.
Future directions include the development of innovative drug delivery systems like sustained-release formulations and fast-dissolving tablets datahorizzonresearch.com. This compound is also being engineered into advanced forms, such as biodegradable microneedles for the faster release of labile biomolecules researchgate.net. Furthermore, its integration into 3D printing technologies, specifically Droplet Deposition Modelling (DDM), is being explored for the creation of oral dosage forms researchgate.netdiva-portal.org. Research also focuses on understanding the influence of this compound copolymer composition on drug-polymer solubility and physical stability within ASDs researchgate.net. Synergistic effects are being investigated by combining this compound with other polymers, such as Soluplus (SLP), to enhance the dissolution performance of pharmaceutical cocrystals by inhibiting surface precipitation pharmaexcipients.com.
Expansion of this compound into Sustainable and Bio-based Formulations
A significant future research direction for this compound involves its expansion into sustainable and bio-based formulations, aligning with the global shift towards environmentally conscious products. This compound copolymers are increasingly recognized as more environmentally friendly alternatives to some traditional polymers due to their derivation from renewable resources and improved biodegradability datahorizzonresearch.com.
The growing consumer and industry preference for natural and sustainable products is a key factor driving the adoption of this compound copolymers in various applications datahorizzonresearch.com. This trend presents a substantial opportunity for manufacturers to explore alternative feedstocks and develop novel eco-friendly copolymer formulations that support global sustainability initiatives datahorizzonresearch.com. Importantly, this compound is characterized as non-microplastic, further contributing to its appeal in sustainable product development ashland.comashland.com.
Advanced Modeling and Simulation for Predictive Design of this compound Systems
Advanced modeling and simulation techniques are becoming indispensable tools for the predictive design and optimization of this compound systems. In silico modeling plays a crucial role in the early stages of dispersion development, offering a framework for screening excipients and solvent systems by analyzing molecular interactions, thermodynamics, and kinetics drug-dev.com.
Molecular modeling studies have revealed strong non-covalent interactions, such as hydrogen bonding, between the hydroxyl groups of active pharmaceutical ingredients (APIs) and the carbonyl groups of this compound in drug-polymer dispersions drug-dev.com. Molecular dynamics simulations are instrumental in understanding intermolecular interactions and aggregation tendencies in the presence of polymers, providing insights that correlate with experimental observations of prolonged stability and improved dissolution profiles in supersaturated amorphous drug-salt-polymer systems acs.orgnih.govbiorxiv.org.
Computational methods like the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) and the Flory-Huggins model are employed to predict drug-polymer solubility and miscibility, as well as the impact of relative humidity on API solubility. These predictions are then validated through long-term stability studies, enhancing the efficiency of formulation development acs.org. Furthermore, Density Functional Theory (DFT) is utilized to predict polymer-drug interactions and the ability of PVP to inhibit crystallization nih.gov. The application of Design of Experiments (DoE) also aids in understanding the impact of various process conditions on this compound properties, such as hydrogen peroxide content in micronized extruded this compound mdpi.com.
Intellectual Property Landscape and Innovation Trends related to this compound
The intellectual property (IP) landscape surrounding this compound is dynamic, reflecting ongoing innovation and its influence on market competition. The market for this compound copolymers is characterized by a mix of large multinational corporations and specialized suppliers, with a strong emphasis on product innovation, strategic partnerships, and global market expansion datahorizzonresearch.com.
Technological advancements and the continuous development of innovative this compound copolymer-based solutions are significant drivers of market growth datahorizzonresearch.com. There is a rising trend in research and development investments aimed at ensuring future-ready approaches to product innovation and service delivery marketresearchintellect.com. The market is projected for sustained growth, fueled by the increasing demand for versatile and high-performance polymeric materials and ongoing R&D efforts to enhance the performance characteristics and expand the applications of this compound datahorizzonresearch.com. The focus on customized products and solutions further contributes to this innovative environment marketresearchintellect.com.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
